Cobalt(II) stearate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

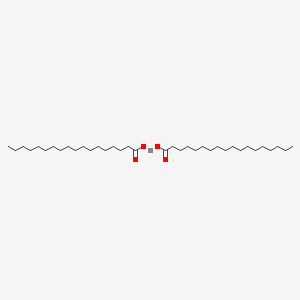

Cobalt(II) stearate is a metal-organic compound, a salt formed from cobalt and stearic acid. It has the chemical formula C₃₆H₇₀CoO₄ and is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound appears as a violet substance and is insoluble in water .

準備方法

Synthetic Routes and Reaction Conditions: Cobalt(II) stearate can be synthesized through an exchange reaction between sodium stearate and cobalt dichloride. The reaction typically occurs in a liquid phase at around 80°C under agitation for 30 minutes. The solid product is then filtered and washed with hot water to remove sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the reaction of stearic acid with sodium hydroxide to form sodium stearate, which then reacts with cobalt chloride to produce this compound .

化学反応の分析

Types of Reactions: Cobalt(II) stearate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cobalt(III) compounds.

Reduction: It can be reduced to cobalt metal or lower oxidation states of cobalt.

Substitution: It can participate in substitution reactions where the stearate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands like phosphines or amines can be used under mild conditions.

Major Products Formed:

Oxidation: Cobalt(III) stearate or cobalt oxides.

Reduction: Cobalt metal or cobalt(II) compounds.

Substitution: Various cobalt complexes depending on the substituent ligands.

科学的研究の応用

Rubber Industry

Bonding Agent

Cobalt(II) stearate serves as a high-performance bonding agent in the rubber industry. It enhances the adhesion of rubber to metal substrates, particularly in the bonding of brass- or zinc-plated steel cords and various bare steel components. This property is crucial in the production of tires and other rubber products where strong adhesion is necessary for durability and performance .

Curative Interactions

Research has shown that this compound influences curative interactions during the vulcanization process of rubber. It acts as a catalyst, improving the efficiency of the curing process and enhancing the mechanical properties of the final product .

Plastics Industry

Pro-Oxidant in Polyethylene Blends

this compound is used as a pro-oxidant in blends of low linear density polyethylene (LLDPE) with bio-based materials like soy spent powder. Studies indicate that its addition accelerates degradation under outdoor exposure, which is beneficial for creating environmentally friendly materials that decompose more readily .

Adhesion Promoter

In addition to its role as a pro-oxidant, this compound acts as an adhesion promoter in various plastic formulations, enhancing the bonding between different polymer layers or between polymers and fillers .

Chemical Catalysis

This compound is utilized in chemical synthesis as a catalyst due to its ability to facilitate reactions involving organic compounds. Its role in promoting certain chemical transformations makes it valuable in producing specialty chemicals and materials .

Coatings and Inks

The compound is also employed in coatings and inks, where it improves the flow and leveling properties. Its presence helps achieve a smooth finish and enhances the durability of coatings applied to various substrates .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Rubber Industry | Bonding agent for rubber to metal | Strong adhesion, improved durability |

| Curative interactions during vulcanization | Enhanced mechanical properties | |

| Plastics Industry | Pro-oxidant in LLDPE blends | Accelerated degradation for eco-friendly products |

| Adhesion promoter | Improved bonding between polymers | |

| Chemical Catalysis | Catalyst in organic synthesis | Facilitates chemical transformations |

| Coatings and Inks | Improves flow and leveling properties | Achieves smooth finishes, enhances durability |

Case Studies

- Rubber Bonding Efficiency : A study demonstrated that incorporating this compound significantly improved the adhesion strength between rubber compounds and metal surfaces, leading to enhanced performance in tire applications.

- Environmental Impact of Plastics : Research on LLDPE blends with this compound highlighted its effectiveness as a pro-oxidant, resulting in a marked increase in degradation rates under natural weathering conditions, thus supporting sustainability efforts.

- Catalytic Properties : Investigations into this compound's catalytic role revealed its potential to streamline production processes for specialty chemicals, indicating cost-effectiveness and efficiency improvements.

作用機序

The mechanism by which cobalt(II) stearate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways. Its catalytic properties are due to its ability to facilitate electron transfer reactions .

類似化合物との比較

Cobalt(II) acetate: Another cobalt salt with similar coordination properties but different solubility and reactivity.

Cobalt(II) chloride: A more soluble cobalt salt used in various chemical reactions.

Cobalt(II) nitrate: Known for its oxidizing properties and used in different industrial applications.

Uniqueness of Cobalt(II) Stearate: this compound is unique due to its combination of cobalt and a long-chain fatty acid, which imparts specific solubility and reactivity characteristics. Its role as a bonding agent in rubber and its use in polymerization reactions highlight its distinct applications compared to other cobalt compounds .

特性

CAS番号 |

1002-88-6 |

|---|---|

分子式 |

C18H36CoO2 |

分子量 |

343.4 g/mol |

IUPAC名 |

cobalt;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChIキー |

CQTIMSWYMCCSIE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Co] |

Key on ui other cas no. |

13586-84-0 1002-88-6 |

物理的記述 |

DryPowder; OtherSolid; PelletsLargeCrystals |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

関連するCAS |

1002-88-6 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。